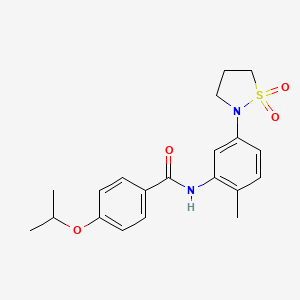
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-4-isopropoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-4-isopropoxybenzamide, also known as Compound 1, is a novel small molecule that has shown potential in various scientific research applications. It was first synthesized in 2012 by a team of researchers at the University of California, San Francisco.
Applications De Recherche Scientifique
Antimicrobial and Antibacterial Properties
Synthesis and Antimicrobial Screening : A study by Desai et al. (2013) explored the synthesis of thiazole derivatives, closely related to N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-4-isopropoxybenzamide, which showed promising in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as inhibitory action against several strains of fungi. This indicates potential therapeutic applications for microbial diseases, especially bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).
Synthesis and Biological Activity of Analogous Compounds : Patel and Dhameliya (2010) synthesized compounds similar to this compound, which exhibited promising antibacterial activities, suggesting their potential as antimicrobials (Patel & Dhameliya, 2010).
Microwave Induced Synthesis of Antimicrobial Analogs : Another study by Desai et al. (2013) focused on the synthesis of 5-arylidene derivatives, showcasing significant antimicrobial screening against various bacteria and fungi. This study highlighted the importance of the fluorine atom in enhancing antimicrobial activity (Desai, Rajpara, & Joshi, 2013).
Isothiazolidine-1,1-dioxide Derivatives for Anti-inflammatory Applications : Inagaki et al. (2000) investigated 1,2-isothiazolidine-1,1-dioxide derivatives containing an antioxidant moiety for anti-inflammatory applications. These compounds showed potent inhibitory effects on cyclooxygenase-2 and 5-lipoxygenase, as well as the production of interleukin-1, indicating their potential as antiarthritic agents (Inagaki et al., 2000).
Anticancer Properties
Novel Anticancer Agents : A study by Theoclitou et al. (2011) identified a novel kinesin spindle protein inhibitor related to this compound, showing potential as an anticancer agent. This compound exhibited biochemical potency and promising pharmaceutical properties for cancer treatment (Theoclitou et al., 2011).
COH29 and DNA Repair Inhibition : Chen et al. (2015) studied COH29, an antimetabolite drug inhibiting ribonucleotide reductase, which is key in DNA replication and repair. This drug demonstrated the potential to interfere with DNA repair pathways, particularly in BRCA-1–defective breast cancer cells, suggesting its use as an anticancer agent (Chen et al., 2015).
Propriétés
IUPAC Name |
N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-14(2)26-18-9-6-16(7-10-18)20(23)21-19-13-17(8-5-15(19)3)22-11-4-12-27(22,24)25/h5-10,13-14H,4,11-12H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQDBOJCAKYNTCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C3=CC=C(C=C3)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

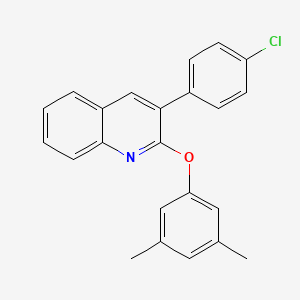
![(2R,3R)-N-[2-(Cyanomethylamino)-2-oxoethyl]-2-(trifluoromethyl)-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B2838474.png)
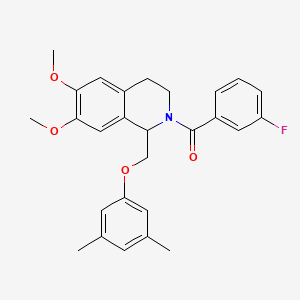
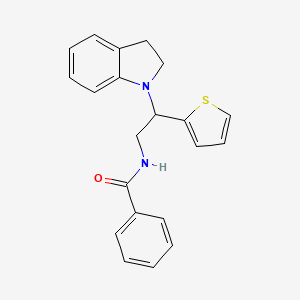

![2-methoxy-N-[2-[3-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2838480.png)
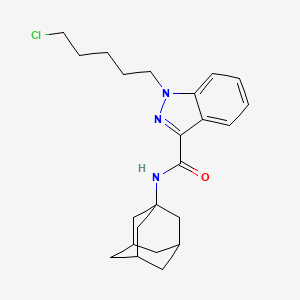
![N-[[3-[4-(Aminomethyl)triazol-1-yl]phenyl]methyl]-1-oxo-3,4-dihydroisochromene-3-carboxamide;hydrochloride](/img/structure/B2838485.png)

![N-(1,3-benzodioxol-5-yl)-2-(3-benzyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)acetamide](/img/structure/B2838488.png)
![N-cyclohexylthieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2838490.png)
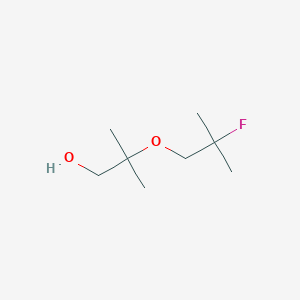
![1-((3-(Benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2838494.png)
![2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2838495.png)